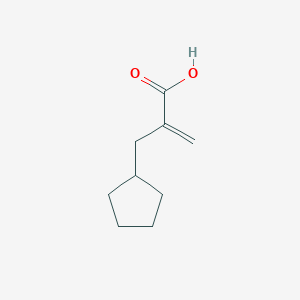

2-Cyclopentylmethyl-acrylic acid

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-(cyclopentylmethyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H14O2/c1-7(9(10)11)6-8-4-2-3-5-8/h8H,1-6H2,(H,10,11) |

InChI Key |

PAAFJYIOSKZNLA-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CC1CCCC1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopentylmethyl Acrylic Acid

Strategies for Carbon-Carbon Bond Formation

The construction of the carbon skeleton of 2-cyclopentylmethyl-acrylic acid relies on robust carbon-carbon bond-forming reactions. Key among these are the Knoevenagel condensation, various organometallic coupling reactions, and radical addition processes.

Knoevenagel Condensation Approaches for Acrylic Acid Derivatives

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a reliable method for forming carbon-carbon bonds. wikipedia.orgmdpi.com This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the context of synthesizing acrylic acid derivatives, this typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). wikipedia.orgresearchgate.netresearchgate.net

For the synthesis of this compound, a plausible Knoevenagel approach would involve the condensation of cyclopentylacetaldehyde with malonic acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid, often leads to simultaneous decarboxylation. wikipedia.org For instance, the reaction of acrolein with malonic acid in pyridine yields trans-2,4-pentadienoic acid. wikipedia.org

The choice of catalyst and solvent can significantly influence the reaction's outcome. While piperidine is a common catalyst, alternatives are continuously being explored to develop more environmentally friendly procedures. researchgate.netresearchgate.net Boric acid has also been shown to be an effective catalyst for Knoevenagel condensations. mdpi.com

A general representation of the Knoevenagel condensation for the synthesis of a substituted acrylic acid is shown below:

Table 1: Examples of Knoevenagel Condensation for Acrylic Acid Synthesis

| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Product | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |

| Ring-substituted benzaldehydes | tert-Butyl cyanoacetate | Piperidine | Ring-substituted tert-butyl phenylcyanoacrylates | researchgate.net |

| 5-Substituted-2-furaldehydes | Malonic acid | Piperidinium acetate | 3-(2-Furyl)acrylic acid derivatives | researchgate.net |

| 4-Chlorobenzaldehyde | Active methylene compounds | Boric acid | 2-Alkylidene/arylidene derivatives | mdpi.com |

Organometallic Coupling Reactions for Acrylic Acid Synthesis

Organometallic coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules from smaller precursors. openstax.org These reactions often involve a transition metal catalyst, such as palladium or nickel, to facilitate the coupling of an organometallic reagent with an organic halide or triflate. openstax.orgacs.orgacs.orgyoutube.comlibretexts.org

One prominent example is the Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound (like a boronic acid or ester) with a vinyl or aryl halide in the presence of a palladium catalyst and a base. openstax.orglibretexts.org To synthesize this compound via this method, a potential strategy would involve the coupling of a cyclopentylmethylboronic acid derivative with a suitable 2-haloacrylic acid ester, followed by hydrolysis of the ester.

Another relevant approach is the nickel-mediated coupling of ethylene (B1197577) and carbon dioxide, which has been studied as a potential route to acrylic acid. acs.orgacs.org While this specific reaction has faced challenges regarding its catalytic efficiency, it highlights the potential of organometallic catalysis in acrylic acid synthesis. acs.orgacs.org Gilman reagents (lithium diorganocuprates) are also widely used for coupling reactions with organohalides. openstax.orglibretexts.org

The mechanism of these coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 2: Overview of Relevant Organometallic Coupling Reactions

| Reaction Name | Key Reagents | Catalyst | Bond Formed | Reference |

| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide/triflate | Palladium | C(sp2)-C(sp2), C(sp2)-C(sp) | openstax.orglibretexts.org |

| Nickel-Mediated Coupling | Ethylene, Carbon Dioxide | Nickel | C-C | acs.orgacs.org |

| Gilman Reagent Coupling | Lithium diorganocuprate, Organic halide | Copper | C-C | openstax.orglibretexts.org |

Radical Addition Pathways for Substituted Acrylates

Radical reactions provide an alternative avenue for the synthesis of substituted acrylates. These processes involve the generation of radical intermediates that can add across the double bond of an acrylate (B77674) monomer. researchgate.net The initiation of these reactions can be achieved through thermal decomposition of radical initiators like benzoyl peroxide or AIBN (2,2'-azobis(2-methylpropionitrile)). researchgate.net

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. cmu.educmu.eduacs.orgnih.gov While primarily used for polymerization, the underlying principles of radical addition can be adapted for the synthesis of smaller molecules. For instance, the addition of a cyclopentylmethyl radical to an acrylic acid derivative could theoretically yield the desired product. The generation of the cyclopentylmethyl radical could be achieved from a suitable precursor, such as a cyclopentylmethyl halide, in the presence of a radical initiator.

Recent advancements in photoredox catalysis have enabled the use of visible light to mediate controlled radical polymerizations of acrylates, offering a milder and more sustainable approach. acs.org

Functional Group Interconversions and Derivatization from Precursors

Once the core carbon skeleton is established, further modifications are often necessary to arrive at the final this compound. These transformations typically involve esterification, amidation, reduction, or oxidation of precursor molecules.

Esterification and Amidation Routes for Acrylic Acid Derivatives

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester. wikipedia.org This reaction is often catalyzed by an acid, such as sulfuric acid, or can be facilitated by the use of ion exchange resins. chemra.comacs.orgacs.orggoogle.com The synthesis of various acrylic esters is a common industrial practice. chemra.comacs.orgacs.org For instance, the esterification of acrylic acid with isobutyl alcohol yields isobutyl acrylate. acs.org Similarly, this compound could be prepared by the hydrolysis of its corresponding ester, which might be more readily synthesized or purified. The use of 1,1,3,3-tetramethylguanidine (B143053) has been shown to promote the esterification of poly(acrylic acid) with halogenated compounds at room temperature. rsc.org

Amidation, the formation of an amide from a carboxylic acid or its derivative and an amine, is another important transformation. google.comacs.orgnih.govacs.orggoogle.com Amides of acrylic acid can be prepared through various routes, including the reaction of an acrylic ester with a diamine in the presence of an enzyme catalyst. google.com Poly(acrylamides) can also be synthesized from poly(acrylic acid) in a high-yield process. acs.org The reaction of polyethylene-co-acrylic acid with alkylamines can lead to the formation of amides. acs.org

Table 3: Methods for Esterification and Amidation of Acrylic Acid Derivatives

| Transformation | Reagents | Catalyst/Promoter | Key Features | Reference |

| Esterification | Acrylic acid, Isobutyl alcohol | Ion exchange resins (e.g., Amberlyst 131) | Heterogeneous catalysis | acs.org |

| Esterification | Acrylic acid, n-Butanol | Sulfuric acid | Reactive distillation can be used | acs.org |

| Esterification | Poly(acrylic acid), Halogenated compounds | 1,1,3,3-Tetramethylguanidine | Room temperature reaction | rsc.org |

| Amidation | Acrylic ester, Diamine | Enzyme | Biocatalytic approach | google.com |

| Amidation | Poly(acrylic acid), Amine | - | Direct conversion | acs.org |

Reduction and Oxidation Protocols

Reduction and oxidation reactions are crucial for manipulating the oxidation state of functional groups within a molecule. The double bond of acrylic acid and its derivatives can be reduced to the corresponding saturated carboxylic acid. chemicalbook.com Biocatalysis, using enzymes such as ene-reductases, has emerged as a green and highly enantioselective method for the reduction of α,β-unsaturated acids. acs.orgnih.gov

Conversely, oxidation reactions are employed to introduce the carboxylic acid functionality. A common industrial route to acrylic acid involves the two-stage oxidation of propylene (B89431), first to acrolein and then to acrylic acid. chemicalbook.comchemicalbook.comgoogle.com Various catalysts, often containing molybdenum and other metals, are used for the oxidation of acrolein. google.com Selenium-modified microgels have also been developed as highly active catalysts for the oxidation of acrolein to acrylic acid under mild conditions. rsc.orgbohrium.com The oxidation of acrylic acid itself can be rationalized in the context of the metabolic pathway of propionic acid. nih.gov

Table 4: Reduction and Oxidation Methods Relevant to Acrylic Acid Synthesis

| Transformation | Substrate | Reagents/Catalyst | Key Features | Reference |

| Reduction | α,β-Unsaturated acids | Ene-reductase (ERED 36) | Highly enantioselective, mild aqueous conditions | acs.orgnih.gov |

| Oxidation | Propylene | Air, steam, catalyst | Two-stage industrial process | chemicalbook.com |

| Oxidation | Acrolein | Oxygen, Mo-based catalyst | Gas phase oxidation | google.com |

| Oxidation | Acrolein | Hydrogen peroxide, Se-modified microgels | Mild conditions, high yield and selectivity | rsc.orgbohrium.com |

Catalytic Systems in this compound Synthesis

The development of novel catalytic systems is paramount to overcoming the limitations of traditional chemical synthesis. For a target molecule like this compound, which features a bulky aliphatic substituent, tailored catalytic approaches are essential for achieving high yield and selectivity.

The utilization of carbon dioxide (CO2) as a renewable C1 building block is a central goal in sustainable chemistry. researchgate.net Transition metal catalysis has emerged as a powerful tool for the carboxylation of olefins, offering a direct and atom-economical pathway to acrylic acid and its analogs. scite.aiumsystem.edu This approach circumvents the multi-step oxidation of propylene, the conventional but fossil-fuel-dependent industrial process. umsystem.edufau.euazom.com

The catalytic coupling of CO2 with ethylene to produce acrylates has been a significant research focus, often termed a "dream reaction" for its potential sustainability and efficiency. researchgate.net Research has demonstrated that first-row transition metals, particularly nickel (Ni) and iron (Fe), as well as palladium (Pd), can catalyze this transformation. scite.aiumsystem.edursc.org The general mechanism involves the formation of a metallalactone intermediate from the olefin and CO2. researchgate.net A critical challenge has been the subsequent β-hydride elimination step to release the acrylate product, which has been overcome through strategies like the use of Lewis acid additives. researchgate.net

For the synthesis of this compound, a similar strategy could be envisioned. The key would be the catalytic coupling of CO2 with an appropriate olefin precursor, such as 3-cyclopentyl-2-methylprop-1-ene, in the presence of a suitable nickel or palladium catalyst system. The development of ligands, such as specific phosphines, is crucial for tuning the catalyst's activity and selectivity for this more complex substrate. dntb.gov.ua

Table 1: Comparison of Transition Metal Catalysts in Acrylate Synthesis from CO2 and Ethylene

| Catalyst System | Key Features | Reported Performance | Reference |

| Nickel-based | Often combined with phosphine (B1218219) ligands and Lewis acid additives. | Has demonstrated catalytic turnovers for acrylate synthesis. | researchgate.net |

| Palladium-based | Can catalyze the reaction of CO2, alkene, and a base to form acrylate salts. | Mechanism proposed to be similar to nickel systems, involving a palladalactone intermediate. | rsc.org |

| Iron-based | Investigated for CO2-ethylene coupling, but can lead to dicarboxylation products. | Can produce mixtures of propionic acid and methylmalonic acid. | scite.ai |

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. The use of enzymes or whole-cell microorganisms can facilitate complex chemical transformations under mild conditions. For the production of acrylic acid and its derivatives, several biocatalytic routes have been explored. google.comnih.gov

One prominent pathway involves the dehydration of 3-hydroxypropionic acid (3-HP), which can be produced from renewable feedstocks like sugars through fermentation. researchgate.netbiobasedpress.euupenn.edu Genetically engineered microorganisms, such as Escherichia coli, have been developed to efficiently convert carbohydrates into 3-HP. researchgate.netupenn.edu The subsequent conversion of 3-HP to acrylic acid can then be performed.

Another innovative biocatalytic method involves the direct fermentative production of acrylic acid. This can be achieved by engineering microorganisms with a heterologous acyl-CoA hydrolase (a thioesterase) that can convert acrylyl-CoA, an intermediate in the cell's metabolic pathway, directly into acrylic acid. google.com Recently, Rhodococcus strains have been designed to act as biocatalysts for producing acrylic acid from acrylamide. nih.gov

Adapting these pathways for the synthesis of this compound would require significant bioengineering. A potential strategy could involve identifying or engineering an enzyme capable of acting on a cyclopentylmethyl-substituted precursor. This could involve the directed evolution of existing enzymes to accept a bulkier substrate, a technique that has proven successful in creating biocatalysts for a wide range of chemical transformations. youtube.com

Green Chemistry Principles in Synthetic Route Design

The design of a modern synthetic process for this compound must be guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical manufacturing. nih.gov This involves considerations of atom economy, waste, feedstock origins, and the use of benign reaction media.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. ontosight.ai High atom economy reactions maximize the use of raw materials and inherently generate less waste.

The traditional synthesis of acrylic acid via the two-stage oxidation of propylene, while highly optimized, is not ideal from an atom economy perspective due to the formation of byproducts. upenn.edu In contrast, the direct addition of CO2 to an olefin, as discussed in section 2.3.1, represents a highly atom-economical route. scite.aiumsystem.edu Designing a synthetic route for this compound would prioritize such addition reactions over substitution or elimination reactions that generate stoichiometric byproducts, thereby minimizing waste and improving sustainability. ontosight.ai

Shifting from fossil-fuel-based feedstocks to renewable, bio-based resources is a critical step towards sustainable chemical production. fau.eu Significant research has focused on producing acrylic acid from biomass. upenn.edu

Key renewable feedstocks include:

Carbohydrates: Glucose and sucrose (B13894) from sources like corn and sugarcane can be fermented by genetically engineered microbes to produce intermediates like 3-hydroxypropionic acid (3-HP) or lactic acid, which are then chemically converted to acrylic acid. azom.comresearchgate.netbiobasedpress.euupenn.edu

Glycerol (B35011): As a major byproduct of the biodiesel industry, crude glycerol is an abundant and attractive renewable feedstock for conversion into acrylic acid and other valuable chemicals. rsc.orgrsc.org

Furfural (B47365): Derived from lignocellulosic biomass, furfural can be a precursor to various platform chemicals. nih.gov Notably, it can be catalytically converted to cyclopentanol, which could serve as a renewable starting point for the cyclopentyl group in this compound. wikipedia.org

A green synthetic route to this compound would ideally source its carbon framework from such renewable materials, combining bio-based precursors for both the acrylic acid backbone and the cyclopentylmethyl moiety.

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental impact. Ideal green solvents are non-toxic, derived from renewable resources, and easily recyclable.

Cyclopentyl Methyl Ether (CPME) has emerged as a superior green alternative to many traditional ethereal solvents like tetrahydrofuran (B95107) (THF), 1,4-dioxane, and diethyl ether. nih.govmanufacturingchemist.com Its development was driven by the need to overcome the drawbacks of conventional ethers, such as peroxide formation and high water solubility. manufacturingchemist.com

Table 2: Properties of Cyclopentyl Methyl Ether (CPME) as a Green Solvent

| Property | Description | Advantage in Synthesis | Reference |

| Hydrophobicity | Low miscibility with water (1.1% solubility in water). | Facilitates easy separation from aqueous phases, simplifying workup and solvent recovery. | manufacturingchemist.comwikipedia.org |

| High Boiling Point | 106 °C | Allows for a wider range of reaction temperatures and makes it less volatile than many other ethers. | wikipedia.org |

| Low Peroxide Formation | Significantly slower and lower peroxide formation compared to THF. | Enhances safety, especially for large-scale operations. | manufacturingchemist.com |

| Chemical Stability | Relatively stable under both acidic and basic conditions. | Suitable for a broad range of reactions, including those involving strong acids or bases. | wikipedia.org |

| Azeotropic Dehydration | Forms an azeotrope with water, facilitating its removal. | Useful for reactions that require anhydrous conditions, such as esterifications. | wikipedia.org |

Given these favorable properties, CPME would be an excellent choice as a reaction and extraction solvent in the synthesis of this compound, contributing to a safer, more efficient, and environmentally responsible process. nih.govrsc.org

Scale-Up Considerations and Process Optimization in Acrylic Acid Derivative Synthesis

The industrial production of acrylic acid and its derivatives has evolved significantly over the decades. Early methods, such as the cyanoethanol process and the Reppe process, have been largely superseded by the more efficient and economical two-step propylene oxidation method. chemicalbook.com This process, however, is primarily tailored for the production of acrylic acid itself. The synthesis of more complex, substituted acrylic acids often necessitates different synthetic strategies, each with its own set of scale-up challenges.

One of the primary challenges in scaling up chemical reactions is maintaining optimal reaction conditions. What works efficiently in a small flask may not translate directly to a large reactor. researchgate.net For instance, exothermic reactions require efficient heat removal to prevent temperature gradients that can lead to side reactions, reduced selectivity, and in worst-case scenarios, thermal runaway. The synthesis of acrylic acid derivatives often involves exothermic steps, and managing the thermal profile of the reaction is crucial for consistent product quality and safety.

Furthermore, mixing becomes a critical parameter at larger scales. Inhomogeneous mixing can lead to localized "hot spots" or areas of high reactant concentration, which can negatively impact yield and purity. This is particularly relevant for reactions involving multiple phases or viscous media.

Process optimization is an iterative process that aims to identify the reaction conditions that provide the best balance of yield, purity, reaction time, and cost. For the synthesis of acrylic acid derivatives, key parameters that are typically optimized include temperature, pressure, catalyst type and loading, reactant concentrations, and solvent selection. The use of statistical methods, such as response surface methodology (RSM), can be a powerful tool for systematically exploring the effects of multiple variables on the reaction outcome. researchgate.net

A study on the synthesis of isobornyl acrylate, a sterically hindered acrylic acid ester, utilized RSM to optimize the reaction conditions. researchgate.net The study investigated the influence of catalyst dosage, the molar ratio of acrylic acid to camphene (B42988), reaction temperature, and reaction time on the product yield. The optimized conditions were found to be a molar ratio of acrylic acid to camphene of 1.3, a catalyst mass fraction of 15.5%, a reaction temperature of 61°C, and a reaction time of 7.9 hours, which resulted in a maximum yield of 81.3%. researchgate.net This example highlights how systematic optimization can lead to significant improvements in process efficiency.

The choice of catalyst is another pivotal factor in the synthesis of acrylic acid derivatives. While homogeneous catalysts may offer high activity and selectivity at the lab scale, their separation from the product stream can be a significant hurdle in large-scale production. Heterogeneous catalysts, on the other hand, are more easily separated and can often be regenerated and reused, offering economic and environmental advantages. Research into solid acid catalysts for the synthesis of acrylate esters is an active area of investigation. researchgate.net

The following interactive data tables showcase research findings on the optimization of reaction conditions for the synthesis of acrylic acid derivatives. While specific data for this compound is not publicly available, the data for analogous compounds provides valuable insights into the parameters that are critical for process optimization.

Table 1: Optimization of Isobornyl Acrylate Synthesis researchgate.net

| Parameter | Range Studied | Optimized Value |

| Molar Ratio (Acrylic Acid:Camphene) | 1.1 - 1.5 | 1.3 |

| Catalyst Dosage (wt%) | 10 - 20 | 15.5 |

| Reaction Temperature (°C) | 50 - 70 | 61 |

| Reaction Time (h) | 6 - 10 | 7.9 |

| Maximum Yield (%) | - | 81.3 |

Table 2: Influence of Reaction Parameters on Isobornyl Acrylate Yield researchgate.net

| Factor | Contribution to Yield Variation (%) |

| Catalyst Dosage | High |

| Molar Ratio | Medium |

| Reaction Time | Low |

| Reaction Temperature | Low |

In addition to reaction optimization, downstream processing, which includes product isolation and purification, is a major consideration in scale-up. The choice of purification method (e.g., distillation, crystallization, chromatography) depends on the physical properties of the target compound and the impurities present. For a compound like this compound, its relatively high boiling point and potential for polymerization during heating would need to be carefully managed during distillation. The development of a robust crystallization process that consistently delivers the desired polymorph and particle size distribution is also a critical aspect of pharmaceutical and specialty chemical manufacturing. researchgate.net

Reaction Mechanisms and Kinetics of 2 Cyclopentylmethyl Acrylic Acid Transformations

Mechanistic Investigations of Electrophilic Additions to the Acrylic Moiety

The acrylic moiety of 2-Cyclopentylmethyl-acrylic acid, specifically the carbon-carbon double bond, is susceptible to electrophilic attack. This reaction is characteristic of alkenes and is typically initiated by strong Brønsted acids (e.g., H-Cl, H-Br) or other electrophilic reagents. The mechanism is a two-step process involving the formation of a carbocation intermediate. youtube.com

In the first, and typically rate-determining, step, the electron-rich π-bond of the alkene attacks the electrophile (E⁺). youtube.com This addition breaks the π-bond and forms a new sigma bond between the electrophile and one of the double-bond carbons. For this compound, the electrophile can add to either the α-carbon or the β-carbon. The addition is governed by regioselectivity principles, aiming to form the most stable carbocation intermediate. The cyclopentylmethyl group at the α-position is an electron-donating alkyl group, which would stabilize an adjacent positive charge. Therefore, the formation of a tertiary carbocation at the α-carbon is less likely than the formation of a secondary carbocation at the β-position, which benefits from resonance stabilization with the carbonyl group. However, the most common electrophilic addition to α,β-unsaturated carbonyl systems in the presence of strong acids involves protonation of the carbonyl oxygen, which activates the entire conjugated system for nucleophilic attack.

Nucleophilic Additions and Michael-type Reactions

The conjugated system of this compound features two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for two main pathways for nucleophilic attack: direct (1,2) addition to the carbonyl group and conjugate (1,4) or Michael-type addition to the β-carbon. tib.euyoutube.comjove.com

In a Michael-type addition, a nucleophile (Michael donor) attacks the electrophilic β-carbon of the α,β-unsaturated system. wikipedia.org This reaction is highly effective for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.org The mechanism begins with the attack of the nucleophile on the β-carbon, which leads to the formation of a resonance-stabilized enolate intermediate. pressbooks.pub This intermediate is then protonated, typically on the α-carbon, to yield the saturated adduct. pressbooks.pub The carbonyl group itself is essential for activating the C=C bond for this type of addition. pressbooks.pub Weaker nucleophiles, such as amines, alcohols, thiols, and organocopper reagents, generally favor 1,4-addition. jove.com

Kinetic studies on the Michael addition of acrylic acid itself have been performed to understand its potential to induce runaway polymerization. One study determined the heat of reaction and kinetic parameters for this process. researchgate.net

Table 1: Kinetic Parameters for Michael Addition Reaction of Acrylic Acid

| Parameter | Value |

|---|---|

| Heat of Reaction | 109 J g⁻¹ |

| Reaction Order | 2.5 |

| Activation Energy (Ea) | 98.0 kJ mol⁻¹ |

| Reaction Rate Constant (k) | k = 3.52 × 10³ × exp (−1.18 × 10⁵/T [K]) L1.5 mol−1.5 s⁻¹ |

Data sourced from a study on the thermal and kinetic analyses of the Michael addition of acrylic acid. researchgate.net

Study of Carboxybetaine Formation with Acrylic Acids

A notable application of the Michael addition to acrylic acids is the synthesis of carboxybetaines, which are zwitterionic molecules. These are formed through the conjugate addition of a tertiary amine to the acrylic acid double bond. google.com The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the tertiary nitrogen atom onto the β-carbon of the acrylic acid. This forms an intermediate zwitterion with a positive charge on the nitrogen and a negative charge delocalized in the resulting enolate. A subsequent rapid, intramolecular proton transfer from the carboxylic acid group to the enolate's α-carbon completes the formation of the carboxybetaine structure.

The synthesis can be performed with or without a solvent, and an excess of acrylic acid is often used to drive the equilibrium towards the product. google.com For instance, using a 2:1 to 3:1 molar ratio of acrylic acid to a tertiary amine can result in conversions as high as 80-90%. google.com This method allows for the creation of polymerizable zwitterionic monomers. google.comnih.gov Reacting this compound with a suitable tertiary amine, such as N,N-dimethylethanolamine, would be expected to follow this pathway to yield the corresponding carboxybetaine.

Stereochemical Aspects of Addition Reactions

The stereochemical outcome of addition reactions to this compound is a critical consideration. The α-carbon of the molecule is a chiral center (assuming it is not used as a racemic mixture). Nucleophilic addition to the β-carbon creates a second stereocenter. Therefore, the reaction can produce diastereomers.

The stereochemistry of Michael additions can be controlled through various strategies. The use of chiral auxiliaries, substrates, or catalysts can induce facial selectivity in the attack of the nucleophile on the planar enolate intermediate. Enantioselective organocatalysis has proven particularly effective for Michael additions to acrylic acid derivatives. rsc.org For example, bifunctional organocatalysts derived from cinchona alkaloids have been used to catalyze the addition of β-keto esters to acrylic esters, achieving high yields and enantiomeric excesses of up to 98%. rsc.org Such catalytic systems could potentially be adapted to control the stereochemistry of additions to this compound, allowing for the selective synthesis of specific diastereomers.

Free Radical Pathways and Polymerization Initiation

This compound, like other vinyl monomers, can undergo free radical polymerization. researchgate.netrsc.org This chain reaction mechanism is a cornerstone of polymer chemistry and consists of three main stages: initiation, propagation, and termination. fujifilm.comwikipedia.org

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. Common initiators include peroxides and azo compounds like azobisisobutyronitrile (AIBN). fujifilm.comacs.org The initiator radical then adds to the carbon-carbon double bond of a monomer molecule, creating an active monomeric radical. fujifilm.com

Propagation: The newly formed radical is highly reactive and adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This process repeats, rapidly increasing the molecular weight of the polymer. acs.org

Termination: The polymerization process ceases when two growing radical chains react with each other. This can occur through two primary mechanisms: combination, where the two radicals form a single covalent bond, or disproportionation, where one radical abstracts a hydrogen atom from the other, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. acs.org

The kinetics of such polymerizations are complex. Studies on the initiated oxidation of acrylic acid, a related process, have determined key kinetic parameters that describe the rates of chain propagation (k₂) and termination (k₆). researchgate.net

Table 2: Kinetic Parameters for Initiated Oxidation of Acrylic Acid

| Parameter | Value | Conditions |

|---|---|---|

| k₂/(2k₆)1/2 | 7.58 × 10−4 (L mol⁻¹ s⁻¹)1/2 | T = 333 K |

| k₂ | 2.84 L mol⁻¹ s⁻¹ | T = 333 K |

| E₂ (Activation Energy for Propagation) | 54.5 kJ/mol | - |

Kinetic data for the liquid-phase oxidation of acrylic acid initiated by azobisisobutyronitrile. researchgate.net

Autoxidation Mechanisms and Radical-Trapping Inhibition Strategies in Acrylic Acid Systems

In the presence of oxygen, acrylic acids are prone to autoxidation, a spontaneous oxidation process that proceeds via a free radical chain mechanism. wikipedia.org This process is a significant concern during the transport and storage of acrylic monomers, as it can lead to the formation of unstable peroxides that may initiate violent, runaway polymerization. rsc.orgrsc.org

The autoxidation mechanism involves the formation of a carbon-centered radical from the monomer, which rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). researchgate.netwikipedia.org This peroxyl radical can then abstract a hydrogen atom from another monomer molecule, propagating the chain and forming a hydroperoxide (ROOH) and a new carbon-centered radical. rsc.orgwikipedia.org

To prevent premature polymerization, radical-trapping antioxidants (RTAs) are employed as inhibitors. rsc.org Commonly used inhibitors for acrylic acid include hydroquinone (B1673460) monomethyl ether (MeHQ) and phenothiazine (B1677639) (PTZ). researchgate.net These molecules function by intercepting the chain-carrying radicals (e.g., by donating a hydrogen atom) to form a stable, non-reactive radical, thus terminating the kinetic chain. nih.gov

Recent research has focused on developing more effective inhibitors. Studies have shown that the effectiveness (radical-trapping stoichiometry, n) of inhibitors is highly dependent on the substrate. rsc.orgrsc.org For acrylic acid, N-alkyl derivatives of phenoxazine (B87303) have been identified as particularly potent inhibitors. rsc.org

Table 3: Inhibition of Acrylic Acid Autoxidation by Selected Radical-Trapping Antioxidants (RTAs)

| Inhibitor (RTA) | Radical-Trapping Stoichiometry (n) |

|---|---|

| Hydroquinone monomethyl ether (MeHQ) | 2.0 |

| Phenothiazine (PTZ) | 6.8 |

| Phenoxazine (PNX) | 4.7 |

| N-Ethylphenoxazine | 15.2 |

Radical-trapping stoichiometries (n) determined for various inhibitors during the autoxidation of acrylic acid, indicating the number of radicals trapped per inhibitor molecule. Data sourced from studies on acrylic acid autoxidation inhibition. rsc.orgresearchgate.net

Theoretical Elucidation of Reaction Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms and energetics of chemical reactions involving acrylic acids. rsc.org Theoretical studies, often employing Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD(T)), can map out potential energy surfaces for various transformations. nih.govresearchgate.net

Such studies have been applied to the atmospheric reactions of acrylic acid with radicals like chlorine atoms (Cl•) and hydroxyl radicals (•OH). nih.govresearchgate.net These investigations have shown that for radical reactions, the addition of the radical to the carbon-carbon double bond is significantly more favorable energetically than hydrogen abstraction from the C-H or O-H bonds. researchgate.net By calculating the energies of intermediates and transition states, researchers can predict the dominant reaction pathways and kinetics. nih.gov

Theoretical models have also been used to explore nucleophilic additions. A study on the Michael addition of a fluoride (B91410) ion (F⁻) to acrylic acid and methacrylic acid revealed that differences in reactivity could be explained by analyzing the calculated electron density distributions and molecular electrostatic potentials. researchgate.net Specifically, the charge density at the β-carbon and the electrostatic potential along the nucleophile's approach path are key determinants of the reaction barrier. researchgate.net

For this compound, similar theoretical approaches could be invaluable. Computational modeling could be used to:

Predict the regioselectivity of electrophilic and nucleophilic additions by comparing the stability of possible intermediates.

Calculate the activation barriers for direct (1,2) versus conjugate (1,4) nucleophilic addition to determine the kinetically favored pathway.

Investigate the influence of the cyclopentylmethyl group on the electronic structure and reactivity of the acrylic moiety.

Model the stereochemical outcomes of addition reactions by calculating the transition state energies for attack on different faces of the molecule.

These theoretical insights complement experimental findings and provide a deeper, molecular-level understanding of the reaction mechanisms governing the transformations of this compound.

Density Functional Theory (DFT) Calculations for Transition States and Intermediates in Acrylic Acid Reactions

The study of reaction mechanisms is fundamental to understanding and controlling chemical processes. For derivatives of acrylic acid, such as this compound, reactions often involve the carbon-carbon double bond and the carboxylic acid group. DFT calculations serve as a computational microscope to visualize and quantify the energetic landscape of these reactions.

Researchers employ DFT to map out the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. Along these paths, key structures are optimized: the ground states of reactants and products, any intermediates which are stable but transient species, and the high-energy transition states that represent the energetic barrier to the reaction. The nature of these calculated structures is confirmed by analyzing their vibrational frequencies; a stable molecule (reactant, product, or intermediate) will have all real, positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

For instance, in studies of acrylic acid derivatives, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize molecular geometries and calculate vibrational spectra. researchgate.net Such calculations can elucidate the structure of both monomers and potential dimers, including the nature of intermolecular forces like hydrogen bonding. researchgate.net

Insights from Analogous Systems

In the absence of direct data for this compound, we can turn to DFT studies on structurally related compounds to infer potential reaction behaviors. For example, the photochemical dimerization of methyl 3-(2-furyl)acrylate has been studied using DFT. researchgate.net These calculations revealed that the reaction proceeds through a triplet state, and the high regioselectivity could be explained by analyzing the interaction of the frontier molecular orbitals (HOMO and LSOMO) of the reacting species. researchgate.net The energies of the possible biradical intermediates were calculated to determine the most likely precursor to the observed products. researchgate.net

The following table illustrates the type of data that can be generated from DFT calculations for the intermediates in the photochemical dimerization of an acrylic acid derivative.

Table 1: Calculated Relative Energies of Biradical Intermediates in a Photochemical Dimerization

| Biradical Intermediate | Calculation Level | Relative Energy (kcal/mol) |

| Intermediate A | DFT/B3LYP/6-31G+(d,p) | 0.00 |

| Intermediate B | DFT/B3LYP/6-31G+(d,p) | +1.5 |

| Intermediate C | DFT/B3LYP/6-31G+(d,p) | +3.2 |

| Intermediate D | DFT/B3LYP/6-31G+(d,p) | +5.1 |

This table is representative and based on findings for analogous compounds. The specific values are illustrative and not actual data for this compound.

Furthermore, DFT calculations are crucial for understanding the influence of substituents on the reactivity of the acrylic acid core. The cyclopentylmethyl group in this compound is an alkyl group, which is generally considered to be electron-donating. This substituent can influence the electron density of the double bond and the carboxylic acid moiety, thereby affecting the activation energies of various reactions. Studies on other alkyl-substituted systems have shown a clear dependence of structural and electronic properties on the nature of the alkyl chain. scispace.com

By calculating the transition state structures and their corresponding energies, a quantitative measure of the reaction barrier can be obtained. This information is critical for predicting reaction rates and understanding how factors like solvent and catalysts might influence the reaction.

Spectroscopic and Chromatographic Methods for Research Characterization of 2 Cyclopentylmethyl Acrylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation and purity verification of 2-Cyclopentylmethyl-acrylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (¹H) NMR spectroscopy offers precise information regarding the number and environment of hydrogen atoms in the this compound molecule. The spectrum is characterized by distinct signals for the vinyl protons, the protons on the methylene (B1212753) bridge connecting the cyclopentyl ring to the acrylic acid moiety, and the protons of the cyclopentyl ring itself. The chemical shifts and splitting patterns are indicative of the unique electronic environment of each proton. For instance, the protons on the double bond (vinylic protons) typically appear at a lower field (higher ppm) compared to the protons on the saturated cyclopentyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents expected chemical shift ranges based on the analysis of similar structures like acrylic acid and substituted alkanes. Actual values may vary based on solvent and experimental conditions.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.0 | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~6.2 - 6.4 | Singlet or Doublet | 1H | Vinylic Proton (C=CHa) |

| ~5.6 - 5.8 | Singlet or Doublet | 1H | Vinylic Proton (C=CHb) |

| ~2.2 | Doublet | 2H | Methylene Protons (-CH₂-) |

Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon backbone. Each chemically distinct carbon atom in this compound produces a separate signal, confirming the presence of the carbonyl carbon of the carboxylic acid, the two sp² hybridized carbons of the alkene, and the various sp³ hybridized carbons of the methylene bridge and the cyclopentyl ring. sigmaaldrich.comchemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents expected chemical shift ranges based on the analysis of similar structures. spectrabase.comchemicalbook.com

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~172 | Carbonyl Carbon (-COOH) |

| ~140 | Quaternary Alkene Carbon (C=CH₂) |

| ~128 | Methylene Alkene Carbon (=CH₂) |

| ~40 | Methylene Carbon (-CH₂-) |

| ~38 | Methine Carbon (Cyclopentyl) |

| ~32 | Methylene Carbons (Cyclopentyl) |

While not directly applicable to characterizing this compound itself, Phosphorus-31 (³¹P) NMR spectroscopy is a valuable technique for monitoring its polymerization when a phosphorus-containing compound is used, such as in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or when using specific initiators. emich.edunih.gov This method can track the consumption of a phosphorus-containing chain transfer agent or initiator, providing kinetic data and insights into the polymerization mechanism. emich.edunih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups within the this compound molecule. spectroscopyonline.comnist.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds present.

Key characteristic absorption bands in the IR spectrum include:

A very broad O-H stretching band for the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region. spectroscopyonline.com

A strong C=O (carbonyl) stretching vibration from the carboxylic acid, appearing around 1700-1725 cm⁻¹. spectroscopyonline.com

The C=C stretching vibration of the alkene group, which is observed near 1630-1640 cm⁻¹.

C-H stretching bands from the aliphatic cyclopentyl and methylene groups, located in the 2850-3000 cm⁻¹ range. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2500-3300 (Broad) | O-H Stretch | Carboxylic Acid |

| 2850-3000 | C-H Stretch | Cyclopentyl, Methylene |

| 1700-1725 | C=O Stretch | Carboxylic Acid |

Advanced Chromatographic Techniques

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of acrylic acids. waters.comsigmaaldrich.com A reversed-phase column (like C18) with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and acidified water is typically used. waters.comsigmaaldrich.com This setup allows for the separation of the target compound from impurities, with detection commonly performed using a UV detector. waters.com

Gas Chromatography (GC) can also be employed, often for analyzing mixtures of fatty acids or for monitoring reactants in a synthesis process. rsc.orgoup.comgoogle.com For a non-volatile compound like a carboxylic acid, derivatization to a more volatile ester form may be necessary prior to GC analysis to achieve good peak shape and resolution. researchgate.net GC, especially when coupled with a mass spectrometer (GC-MS), provides excellent separation and definitive identification of components. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for assessing the purity of this compound and identifying potential byproducts from its synthesis. The method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

In a typical GC-MS analysis, the sample is vaporized and injected into a GC column. The separation is based on the differential partitioning of analytes between a stationary phase coated on the column and a mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound that acts as a chemical fingerprint.

For this compound, GC-MS analysis is crucial for detecting residual starting materials, solvents, or side-products formed during the synthetic process. For instance, byproducts from related acrylate (B77674) syntheses can include isomers, incompletely reacted precursors, or products of side reactions like dimerization or oligomerization. The identification of these impurities is vital as they can significantly impact the subsequent polymerization process and the final properties of the polymer. Pyrolysis-GC/MS can also be employed to analyze the thermal degradation products of cured resins, offering insights into the network structure. nih.gov

Research Findings:

In the analysis of acrylic monomers, GC-MS is effective in identifying and quantifying volatile and semi-volatile organic compounds. fraunhofer.de The method's sensitivity allows for the detection of trace-level impurities. For example, in the analysis of related acrylates, common byproducts such as benzene (B151609) derivatives (styrene, ethylbenzene) and various esters have been identified. fraunhofer.de The mass spectrum of this compound would be expected to show a characteristic molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of specific functional groups, such as the carboxylic acid group or fragments from the cyclopentyl ring.

Below is a representative data table illustrating the type of information obtained from a GC-MS analysis for purity assessment.

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

| Cyclopentanemethanol | 5.8 | 83, 67, 55 | Starting Material |

| This compound | 12.3 | 154 (M+), 139, 109, 81 | Main Product |

| Isomeric Impurity | 12.7 | 154 (M+), 125, 97 | Byproduct |

| Dimer | 21.5 | 308 (M+), 154, 139 | Byproduct |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the precise quantitative analysis of this compound. waters.com This technique is particularly well-suited for non-volatile or thermally sensitive compounds that are not amenable to GC analysis. HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For the quantitative analysis of acrylic acids, reversed-phase HPLC is commonly used. waters.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like phosphoric or formic acid to ensure the analyte is in a single protonation state. americanlaboratory.commitrask.com Detection is usually accomplished with an ultraviolet (UV) detector, as the carbon-carbon double bond conjugated to the carbonyl group in the acrylic acid structure provides a chromophore that absorbs UV light at a specific wavelength (e.g., 210 nm). waters.comosha.gov

Research Findings:

Quantitative analysis by HPLC relies on the creation of a calibration curve from standards of known concentration. e3s-conferences.org The peak area of the analyte in a sample chromatogram is then used to determine its concentration by interpolation from this curve. HPLC methods for acrylic acid have been shown to be highly sensitive and reproducible. osha.gov The limit of detection (LOD) and limit of quantitation (LOQ) for similar acrylic monomers can be in the parts-per-billion (ppb) to parts-per-million (ppm) range, depending on the specific method and instrumentation. americanlaboratory.com For instance, studies on related monomers have reported LODs as low as 1.7 µg/mL and LOQs of 2.8 µg/mL. waters.com

The following table presents typical parameters and results for an HPLC quantitative analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) with 0.1% Phosphoric Acid americanlaboratory.commitrask.com |

| Flow Rate | 1.0 mL/min americanlaboratory.com |

| Detection Wavelength | 210 nm osha.gov |

| Retention Time | ~4.5 min |

| Linear Range | 0.2 - 50.0 mg/L e3s-conferences.org |

| Correlation Coefficient (r²) | > 0.999 e3s-conferences.org |

| Limit of Detection (LOD) | 0.05 mg/L e3s-conferences.org |

| Limit of Quantitation (LOQ) | 0.15 mg/L |

Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution

When this compound is polymerized, it forms poly(this compound). The molecular weight and molecular weight distribution of this polymer are critical properties that determine its physical and mechanical characteristics. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used for this characterization. researchgate.net

SEC separates polymer molecules based on their hydrodynamic volume in solution. The process involves dissolving the polymer in an appropriate solvent and passing it through a column packed with porous gel particles. Larger molecules cannot enter the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer path, eluting later. This separation by size allows for the determination of the entire molecular weight distribution of the polymer sample.

For polymers of acrylic acids, two main SEC methods are employed: aqueous-phase SEC and THF-based SEC after esterification of the carboxylic acid groups to their corresponding methyl esters. researchgate.net The choice of method can be crucial, as studies on poly(acrylic acid) have shown that discrepancies can arise between the two techniques, potentially due to branching in the polymer structure. researchgate.netqut.edu.au For unbranched polymers, both methods tend to provide reliable results. researchgate.net

Research Findings:

The output from an SEC analysis provides several key parameters that describe the molecular weight distribution of a polymer. nih.gov These include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. A PDI value close to 1.0 indicates a narrow molecular weight distribution (i.e., the polymer chains are of similar length), while larger values indicate a broader distribution. SEC systems are often equipped with multiple detectors, such as a refractive index (RI) detector and a multi-angle light scattering (MALS) detector, which can provide absolute molecular weight determination without the need for column calibration with polymer standards. researchgate.netnih.gov

The table below shows hypothetical SEC data for two different batches of poly(this compound), illustrating how the technique can differentiate between polymer samples.

| Parameter | Polymer Batch A | Polymer Batch B |

| Number-Average Molecular Weight (Mn) | 45,000 g/mol | 52,000 g/mol |

| Weight-Average Molecular Weight (Mw) | 81,000 g/mol | 115,000 g/mol |

| Polydispersity Index (PDI = Mw/Mn) | 1.80 | 2.21 |

| Peak Molecular Weight (Mp) | 75,000 g/mol | 105,000 g/mol |

Theoretical and Computational Chemistry of 2 Cyclopentylmethyl Acrylic Acid

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Cyclopentylmethyl-acrylic acid, methods like Density Functional Theory (DFT) are employed to model its electronic behavior with high accuracy. researchgate.netdergipark.org.trresearchgate.netdergipark.org.tr DFT functionals, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. researchgate.net Key to understanding a molecule's reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the orbital containing the most loosely held electrons. It is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. For α,β-unsaturated carboxylic acids, the HOMO is typically localized over the C=C π-bond.

LUMO : Represents the lowest energy orbital available to accept electrons. It indicates regions susceptible to nucleophilic attack. In this compound, the LUMO is expected to have significant contributions from the p-orbitals of the carbon atoms in the double bond and the carbonyl group.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.netdergipark.org.trresearchgate.netdergipark.org.tr A smaller energy gap suggests that the molecule is more easily excited and thus more reactive.

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. dergipark.org.trresearchgate.netdergipark.org.tr The MEP surface visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. For this compound, the most negative potential is concentrated around the carbonyl oxygen and the hydroxyl oxygen of the carboxyl group, indicating their role as sites for electrophilic and hydrogen-bonding interactions. The acidic proton of the hydroxyl group would be a region of high positive potential.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.65 eV | Indicates electron-donating capability. |

| LUMO Energy | -2.26 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.39 eV | Relates to chemical reactivity and stability. researchgate.net |

| Dipole Moment | 1.85 D | Measures overall polarity of the molecule. |

Note: Values are representative and based on calculations for the parent acrylic acid molecule. The presence of the cyclopentylmethyl group would cause minor perturbations to these values.

Conformational Analysis and Energy Landscapes

The flexibility of this compound, particularly due to the single bonds connecting the acrylic acid moiety to the cyclopentylmethyl group, gives rise to multiple possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify these different conformers and determine their relative stabilities.

This is achieved computationally by constructing a Potential Energy Surface (PES). nsf.govmdpi.com A PES is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. nsf.govyoutube.comwhiterose.ac.uk By systematically rotating the key dihedral angles (e.g., the angle defining the orientation of the cyclopentylmethyl group relative to the acrylic acid plane) and calculating the energy at each point, a map of the energy landscape is generated.

Local Minima : These points on the PES correspond to stable or metastable conformations (conformers).

Saddle Points : These represent the transition states between conformers, corresponding to the energy barriers for rotation.

For this compound, the primary degrees of freedom for conformational analysis would be the rotation around the C-C bond linking the cyclopentyl ring to the acrylic system and the C-C bond within the acrylic backbone. The calculations would likely reveal that conformers minimizing steric hindrance between the bulky cyclopentylmethyl group and the carboxylic acid function are energetically favored. Quantum chemical methods are highly reliable for optimizing the structures of these conformers. nih.gov

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | ~75% |

| B (Local Minimum) | ~65° (gauche) | 5.2 | ~15% |

| C (Local Minimum) | ~-65° (gauche) | 5.4 | ~10% |

Note: This table is illustrative, demonstrating the type of data obtained from a PES scan. The conformer with the lowest energy is set as the reference (0.00 kJ/mol).

Reaction Dynamics and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions. Transition State Theory (TST) provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the minimum energy path connecting reactants and products on the potential energy surface. youtube.com

A common reaction for α,β-unsaturated systems like this compound is the Michael addition, where a nucleophile adds to the β-carbon of the C=C double bond. rsc.org Computational modeling can elucidate the detailed mechanism of such a reaction. acs.org The process involves:

Locating Reactants and Products : The geometries of the reactants (e.g., this compound and a nucleophile) and the final product are optimized to find their minimum energy structures.

Finding the Transition State (TS) : Specialized algorithms are used to locate the saddle point on the PES that corresponds to the transition state. This structure represents the energetic bottleneck of the reaction.

Calculating Activation Energy : The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. According to TST, a higher activation energy corresponds to a slower reaction rate. youtube.com

Mapping the Reaction Pathway : By following the path of steepest descent from the transition state towards both reactants and products, the entire reaction coordinate can be mapped out, confirming that the located TS correctly connects the desired species.

For reactions with multiple possible pathways, computational methods can determine the activation energies for each, thereby predicting the most favorable mechanism. For example, in an addition reaction, both 1,2-addition (to the carbonyl) and 1,4-addition (Michael addition) are possible. Calculations can reveal which pathway has a lower energy barrier and is therefore kinetically preferred. acs.org

| Reaction Pathway | Description | Calculated Activation Energy (ΔE‡, kJ/mol) | Kinetic Preference |

|---|---|---|---|

| 1,4-Addition (Michael) | Nucleophilic attack at the β-carbon. | 65 | Favored |

| 1,2-Addition | Nucleophilic attack at the carbonyl carbon. | 85 | Disfavored |

Note: The values are hypothetical and serve to illustrate how computational results are used to predict reaction outcomes.

Computational Modeling for Solvent Extraction Equilibria

Liquid-liquid extraction is a crucial separation technique, and computational models can predict the partitioning of a solute like this compound between two immiscible liquid phases (e.g., an organic solvent and water). libretexts.org These models significantly accelerate the process of solvent screening by reducing the need for extensive experimental work. utwente.nlnih.gov

A prominent method in this area is the COnductor-like Screening MOdel for Real Solvents (COSMO-RS). utwente.nl This is a quantum chemistry-based approach that predicts thermodynamic properties in liquids and solutions. manchester.ac.uk The methodology involves:

Quantum Chemical Calculation : A DFT calculation is performed on the isolated molecule (this compound and various potential solvent molecules) in a virtual conductor. This generates a "σ-profile" for each molecule, which is a histogram of the charge density on its surface.

Statistical Thermodynamics : The σ-profiles of the solute and solvent molecules are then used in statistical thermodynamic calculations to determine the chemical potential of each species in the liquid phase.

Prediction of Properties : From the chemical potentials, key thermodynamic properties governing extraction equilibria, such as activity coefficients, Gibbs free energy of solvation, and partition coefficients (log P), can be accurately predicted.

By calculating the partition coefficient of this compound between water and a wide range of organic solvents, COSMO-RS can identify the most effective solvents for its extraction. manchester.ac.uk The model accounts for specific interactions like hydrogen bonding, which are critical in the extraction of carboxylic acids. manchester.ac.uk

| Organic Solvent | Solvent Type | Predicted log P (octanol/water) | Predicted Extraction Efficiency |

|---|---|---|---|

| Hexane | Non-polar | 1.8 | Moderate |

| Toluene | Aromatic | 2.5 | Good |

| Methyl Isobutyl Ketone (MIBK) | Ketone | 3.1 | Very Good |

| 1-Octanol | Alcohol | 3.5 | Excellent |

Note: This table is a representative example of how computational screening results for solvent selection would be presented. Higher log P values indicate a greater affinity for the organic phase.

Polymerization Science and Engineering of 2 Cyclopentylmethyl Acrylic Acid

Polymer Microstructure and Architecture Control

Without any research findings, experimental data, or theoretical studies on 2-Cyclopentylmethyl-acrylic acid, it is not possible to provide a scientifically accurate and informative article as per the user's request. Further research into the synthesis and polymerization behavior of this specific monomer would be required before such an article could be written.

Post-Polymerization Modification and Functionalization

Post-polymerization modification (PPM) is a powerful and versatile strategy for introducing a wide array of functional groups onto a pre-existing polymer backbone. This approach is particularly valuable for polymers like poly(this compound), where the direct polymerization of a functionally complex monomer might be challenging or incompatible with the polymerization conditions. The robust poly(acrylate) backbone, featuring a pendant carboxylic acid group after potential hydrolysis of an ester precursor, serves as a highly adaptable platform for a variety of chemical transformations.

The primary target for modification in a hydrolyzed poly(this compound) is the carboxylic acid group. These groups can be readily converted into a range of other functionalities, allowing for the tailoring of the polymer's properties for specific applications. Common modification strategies for polymers containing carboxylic acid moieties include amidation, esterification, and conversion to acid chlorides. For instance, the carboxylic acid can be activated, often using coupling agents like carbodiimides, to facilitate the formation of amide bonds with a wide range of primary and secondary amines. This allows for the introduction of new functionalities, such as hydroxyl, sulfonic acid, or even perfluoroalkyl groups, by selecting the appropriate amine reactant. researchgate.net

Another significant avenue for PPM involves the hydroxyl groups that would be present if the polymer were derived from a hydroxy-functionalized monomer or created through the modification of the carboxylic acid. These hydroxyl groups can undergo further reactions, such as esterification or etherification, to attach additional molecules or to alter the polymer's solubility and thermal properties.

A key advantage of PPM is the ability to create a library of functional polymers from a single parent polymer, all having the same degree of polymerization and narrow molecular weight distribution, which is crucial for establishing clear structure-property relationships. semanticscholar.org For example, a well-defined poly(this compound) synthesized via a controlled polymerization technique like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be divided and subjected to various modification reactions, yielding a family of polymers with diverse functionalities but identical backbone characteristics. acs.orgnih.gov

The bulky cyclopentylmethyl side group in poly(this compound) is expected to influence the efficiency of PPM reactions. The steric hindrance imposed by this group might necessitate harsher reaction conditions or longer reaction times to achieve high conversion rates compared to less hindered poly(acrylates) like poly(acrylic acid). However, research on sterically demanding poly(methacrylic acid) has shown that post-polymerization modification can still be achieved with good conversions. acs.orgnih.gov

| Modification Target | Reagent Class | Resulting Functionality | Potential Application |

| Carboxylic Acid | Amines (e.g., ethanolamine) | Amide, Hydroxyl | Improved hydrophilicity, reactive handle for further functionalization |

| Carboxylic Acid | Alcohols (in the presence of a catalyst) | Ester | Altered solubility, plasticization |

| Carboxylic Acid | Thionyl chloride | Acid Chloride | Highly reactive intermediate for various nucleophilic substitutions |

| Hydroxyl (if present) | Acid chlorides, Anhydrides | Ester | Increased hydrophobicity, attachment of specific molecules |

Development of Advanced Polymeric Materials

The unique combination of a poly(acrylic acid) backbone and a bulky, hydrophobic cyclopentylmethyl side group in poly(this compound) provides a foundation for the development of a variety of advanced polymeric materials with tailored properties. The specific architecture of the polymer, including its molecular weight, tacticity, and block copolymer structure, can be precisely controlled using modern polymerization techniques, leading to materials with sophisticated functions.

Block Copolymers: One of the most promising avenues for creating advanced materials is the synthesis of block copolymers incorporating poly(this compound) segments. By combining a hydrophobic block of poly(this compound) with a hydrophilic block, such as poly(ethylene glycol) or poly(acrylic acid) itself (after hydrolysis of a precursor), amphiphilic block copolymers can be formed. These copolymers can self-assemble in aqueous solutions to form various nanostructures, including micelles and vesicles, which have significant potential in areas like drug delivery and nanotechnology. The bulky alicyclic side group would likely influence the critical micelle concentration and the morphology of the resulting aggregates. The synthesis of such block copolymers can be effectively achieved using controlled radical polymerization methods like RAFT. researchgate.net

Stimuli-Responsive Materials: Polymers containing carboxylic acid groups, such as hydrolyzed poly(this compound), are inherently pH-responsive. researchgate.net At low pH, the carboxylic acid groups are protonated and the polymer is typically hydrophobic and collapsed. As the pH increases, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains, causing the polymer to swell and become more hydrophilic. This pH-responsive behavior can be exploited in the design of "smart" materials for applications like controlled drug release, sensors, and smart surfaces. The presence of the bulky cyclopentylmethyl group would modulate the pKa of the carboxylic acid and the degree of swelling, allowing for fine-tuning of the pH-responsive properties.

High-Performance Coatings and Adhesives: Acrylate-based polymers are widely used in the coatings and adhesives industry due to their excellent durability, adhesion, and weather resistance. researchgate.net The incorporation of the alicyclic cyclopentylmethyl group into the polymer structure is expected to enhance the polymer's thermal stability, mechanical properties, and hydrophobicity. This could lead to the development of high-performance coatings with improved scratch resistance and water repellency, as well as adhesives with enhanced bond strength and thermal stability. The synthesis of copolymers with other (meth)acrylate monomers can be used to further tailor the properties for specific coating or adhesive applications. wchchem.com

Biomaterials: While the biocompatibility of poly(this compound) would need to be thoroughly investigated, poly(acrylates) and poly(methacrylates) are a class of polymers with numerous applications in the biomedical field, including in drug delivery, tissue engineering, and as dental materials. researchgate.netnih.govdoabooks.org The ability to functionalize the polymer through post-polymerization modification opens up possibilities for attaching biomolecules, such as peptides or targeting ligands, to create advanced biomaterials. For example, the synthesis of copolymers with monomers like oligo(ethylene glycol) methyl ether methacrylate (B99206) could be used to impart antifouling properties, which are crucial for materials in biological environments. nih.govacs.org

| Advanced Material Type | Key Feature | Potential Application |

| Amphiphilic Block Copolymers | Self-assembly into nanostructures | Drug delivery, nanoreactors |

| pH-Responsive Hydrogels | Swelling/collapsing with pH change | Controlled release systems, sensors |

| High-Performance Coatings | Enhanced thermal and mechanical properties | Protective coatings for demanding environments |

| Functional Biomaterials | Biocompatibility and tailored functionality | Tissue scaffolds, drug carriers |

Chemical Modifications and Derivatization of 2 Cyclopentylmethyl Acrylic Acid

Synthesis of Esters and Amides of the Acrylic Moiety

The carboxylic acid group of 2-Cyclopentylmethyl-acrylic acid is a prime site for modification, readily undergoing esterification and amidation reactions to produce a variety of derivatives.

Esterification: The synthesis of esters from acrylic acids is a well-established process. google.comrsc.orggoogle.comresearchgate.net For this compound, this can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net The equilibrium of this reaction can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. google.com

Alternatively, for more sensitive alcohols or to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive derivative, such as an acyl chloride or anhydride. The acyl chloride, prepared by treating this compound with a reagent like thionyl chloride or oxalyl chloride, will readily react with an alcohol to form the corresponding ester. researchgate.net

Amidation: The synthesis of amides from this compound can also be accomplished through various routes. google.commdpi.comresearchgate.net Direct reaction of the carboxylic acid with an amine is possible but often requires high temperatures and may result in side reactions. A more efficient approach involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), which activate the carboxylic acid for nucleophilic attack by the amine.

Similar to esterification, conversion of the carboxylic acid to its acyl chloride provides a highly reactive intermediate for amidation. The reaction of the acyl chloride of this compound with a primary or secondary amine would yield the corresponding N-substituted amide.

Table 1: Potential Ester and Amide Derivatives of this compound

| Reactant (Alcohol/Amine) | Product Name | Product Structure |

| Methanol | Methyl 2-cyclopentylmethylacrylate | |

| Ethanol | Ethyl 2-cyclopentylmethylacrylate | |

| Benzylamine | N-benzyl-2-cyclopentylmethylacrylamide | |

| Diethylamine | N,N-diethyl-2-cyclopentylmethylacrylamide |

Reactions Involving the Cyclopentyl Ring Functionality

The cyclopentyl ring of this compound is a saturated hydrocarbon moiety and is generally less reactive than the acrylic acid portion. However, under specific conditions, it can undergo reactions such as free-radical halogenation. This would involve the substitution of a hydrogen atom on the cyclopentyl ring with a halogen, typically bromine or chlorine, upon exposure to UV light or a radical initiator. The position of halogenation would likely be statistical, leading to a mixture of isomers.

Further functionalization could then be achieved through nucleophilic substitution of the resulting cyclopentyl halide. For instance, reaction with a nucleophile like cyanide would introduce a nitrile group, which could be further hydrolyzed to a carboxylic acid or reduced to an amine.

Conjugate Additions and Cycloadditions (e.g., Diels-Alder)

The α,β-unsaturated nature of the acrylic acid moiety in this compound makes it susceptible to conjugate addition (Michael addition) and cycloaddition reactions.

Conjugate Additions: In a conjugate addition, a nucleophile adds to the β-carbon of the acrylic system. nih.gov A wide range of nucleophiles can be employed, including organocuprates (Gilman reagents), amines, thiols, and enolates. For example, the reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate, would result in the addition of a methyl group to the β-position.

Cycloadditions (Diels-Alder Reaction): As a dienophile, this compound can participate in Diels-Alder reactions with conjugated dienes. libretexts.orgmasterorganicchemistry.comyoutube.comnih.govyoutube.com The electron-withdrawing carboxylic acid group activates the double bond for this [4+2] cycloaddition. The reaction of this compound with a diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative. The stereochemistry of the product is predictable, with the reaction typically proceeding via an endo transition state. libretexts.orgmasterorganicchemistry.com

Table 2: Potential Conjugate Addition and Cycloaddition Products

| Reactant | Reaction Type | Product Name |

| Lithium dimethylcuprate | Conjugate Addition | 3-(Cyclopentylmethyl)-3-methylpropanoic acid |

| 1,3-Butadiene | Diels-Alder Cycloaddition | 1-(Cyclopentylmethyl)cyclohex-3-enecarboxylic acid |

| Cyclopentadiene | Diels-Alder Cycloaddition | 5-(Cyclopentylmethyl)bicyclo[2.2.1]hept-2-ene-5-carboxylic acid |

Decarboxylative Transformations of Carboxylic Acids